

An In-depth Technical Guide to Adenylate Cyclase 7 (ADCY7)

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Compound of Interest

Compound Name: ADCY7 Human Pre-designed
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Executive Summary

Adenylate Cyclase 7 (ADCY7) is a critical membrane-bound enzyme that catalyzes the synthesis of the second messenger cyclic AMP (cAMP) from ATP.[1][2][3] As a key integrator of extracellular signals, ADCY7 is modulated by a variety of G protein-coupled receptors (GPCRs), positioning it as a pivotal node in cellular signal transduction.[4] This document provides a comprehensive technical overview of ADCY7, detailing its gene ontology, molecular function, regulatory mechanisms, and associated signaling pathways. It includes structured tables of quantitative and qualitative data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to support advanced research and therapeutic development.

ADCY7 Gene and Protein Characteristics

ADCY7 is a protein-coding gene located on chromosome 16 in humans.[1][2] The protein is a member of the adenylyl cyclase class-4/guanylyl cyclase enzyme family, characterized by a topology of twelve transmembrane domains.[1][2][3]

Characteristic	Description	Source
Gene Name	Adenylate Cyclase 7	[1] [5]
HGNC Symbol	ADCY7	[1] [3]
Aliases	AC7, KIAA0037	[1] [4]
Genomic Location (Human)	Chromosome 16q12.1	[1] [2]
Protein Size	1080 amino acids	[1]
Molecular Mass	~120 kDa	[1]
Cofactors	Mg(2+), Mn(2+)	[1]

Gene Ontology (GO)

Gene Ontology provides a standardized representation of gene and protein attributes. The GO annotations for ADCY7 are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.

Molecular Function

These terms describe the elemental activities of the ADCY7 gene product.

GO Term	GO ID	Description	Source
Adenylate cyclase activity	GO:0004016	Catalysis of the formation of cAMP and pyrophosphate from ATP.	[1] [2] [4]
ATP binding	GO:0005524	Interacting selectively and non-covalently with ATP.	[2] [4]
Phosphorus-oxygen lyase activity	GO:0016839	Cleavage of a carbon-oxygen bond, releasing a phosphate group.	[1] [2]
Metal ion binding	GO:0046872	Interacting selectively and non-covalently with metal ions.	[2] [4]

Biological Process

These terms describe the larger biological programs accomplished by the molecular function of ADCY7.

GO Term	GO ID	Description	Source
cAMP biosynthetic process	GO:0006171	The chemical reactions and pathways resulting in the formation of cAMP.	[2] [4]
G protein-coupled receptor signaling pathway	GO:0007186	A series of molecular signals that begins with the binding of a ligand to a GPCR on the cell surface.	[2]
Adenylate cyclase-activating GPCR signaling pathway	GO:0007188	A GPCR signaling pathway that leads to the activation of adenylate cyclase.	[2] [4]
Intracellular signal transduction	GO:0035556	The propagation of a signal within a cell as a result of a stimulus.	[2] [4]
Regulation of adaptive immune response	GO:0002819	Any process that modulates the frequency, rate, or extent of an adaptive immune response.	[2] [6]
Negative regulation of cytokine production	GO:0032688	Any process that stops, prevents, or reduces the rate or extent of cytokine production.	[2] [4]
Cellular response to ethanol	GO:0071310	The change in state or activity of a cell in response to ethanol.	[2] [4]

Cellular Component

These terms describe the locations where the ADCY7 gene product is active.

GO Term	GO ID	Description	Source
Plasma membrane	GO:0005886	The semipermeable membrane surrounding the cytoplasm of a cell.	[2][4]
Integral component of membrane	GO:0016021	A protein that is embedded in or spans a biological membrane.	[2]
Membrane	GO:0016020	A thin pliable sheet of material forming a barrier or lining.	[2][4]
Nucleus	GO:0005634	A membrane-bound organelle in eukaryotic cells containing the genetic material.	[7][8]

Molecular Function and Regulation

The primary molecular function of ADCY7 is to catalyze the conversion of ATP into cAMP, a ubiquitous second messenger that mediates a wide array of cellular responses.[1][3][4]

Catalytic Activity

ATP → cAMP + Pyrophosphate

This reaction is central to signal transduction cascades initiated by the activation of various GPCRs.[4] The production of cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, altering their activity and resulting in a cellular response.[9]

Regulation of ADCY7 Activity

ADCY7 activity is tightly controlled by heterotrimeric G proteins. It is a key effector for multiple G protein pathways, allowing it to integrate diverse extracellular signals.

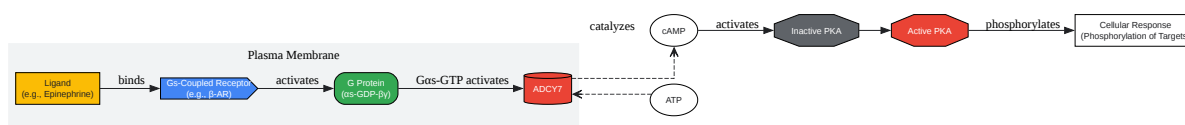
- **Activation:** ADCY7 is robustly activated by the G α s subunit of G proteins following agonist binding to a cognate GPCR.[10][11] It is also uniquely stimulated by the G α 12/13 subunits and can be synergistically activated by the G $\beta\gamma$ complex, particularly in response to ligands for Gq- and Gi-coupled receptors.[4][10][11]
- **Inhibition:** The enzymatic activity of ADCY7 is reported to be inhibitable by calcium (Ca²⁺).[2][3]

Signaling Pathways Involving ADCY7

ADCY7 is a convergence point for multiple signaling pathways critical to physiology and disease.

GPCR-G α s-ADCY7-PKA Pathway

This is the canonical pathway for ADCY7 activation. Ligand binding to a Gs-coupled receptor (e.g., β -adrenergic receptor) triggers a conformational change, leading to the exchange of GDP for GTP on the G α s subunit. The activated G α s-GTP complex dissociates from the G $\beta\gamma$ dimer and binds to and activates ADCY7, leading to cAMP production and subsequent activation of PKA.

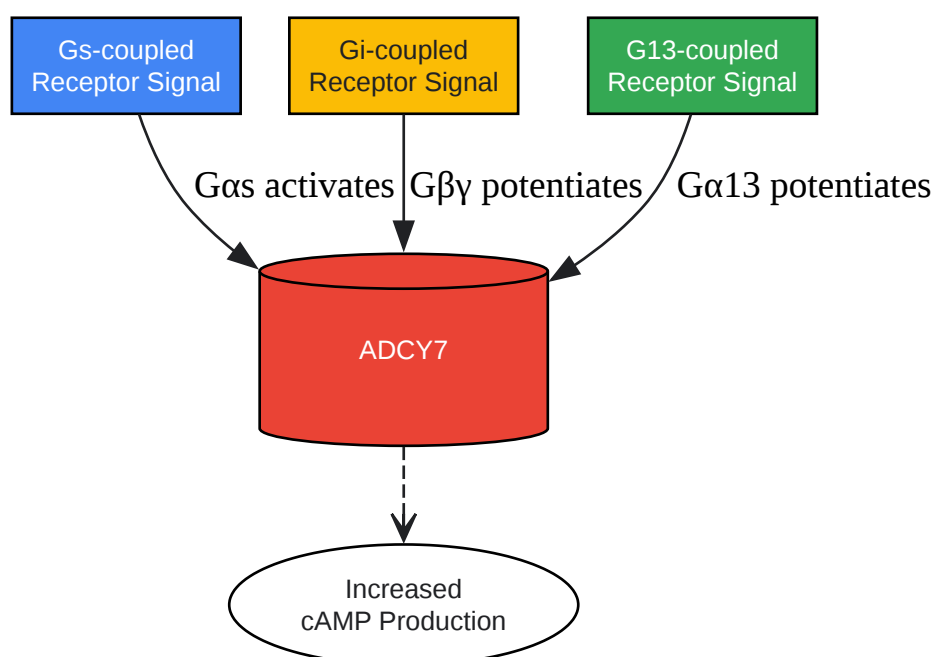


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Caption: Canonical Gs-coupled receptor signaling pathway via ADCY7.

Gα12/13 and Gβγ Synergistic Activation

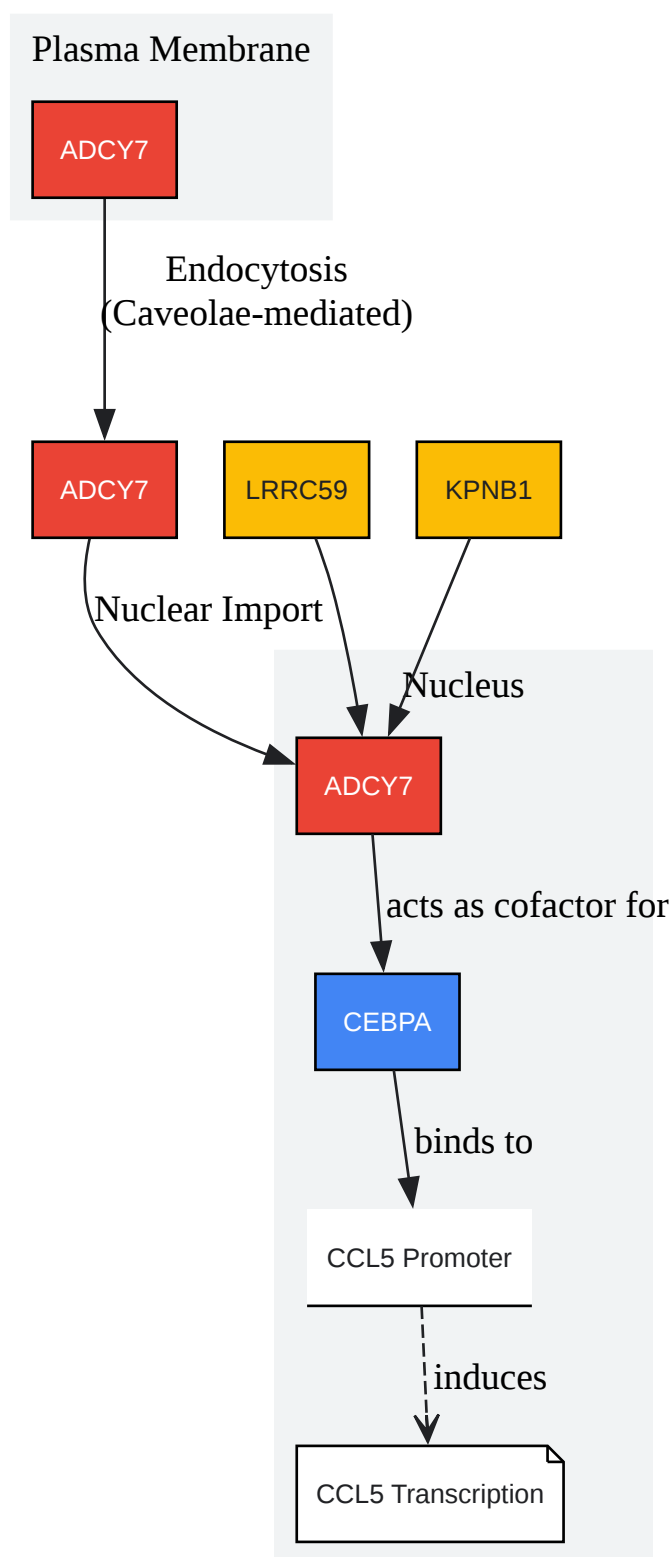
ADCY7 activity can be potentiated by signals from other G protein families. For instance, stimuli that activate G12/13-coupled receptors (e.g., thrombin, sphingosine 1-phosphate) or Gi/Gq-coupled receptors can enhance Gs-mediated cAMP production.[4][11] This crosstalk is crucial in contexts like immune cell signaling, where multiple inputs must be integrated.[10]

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Caption: Synergistic regulation of ADCY7 by multiple G protein pathways.

Nuclear Translocation and Transcriptional Regulation

Recent evidence suggests a non-canonical role for ADCY7. In hepatocellular carcinoma (HCC), ADCY7 can translocate from the plasma membrane to the nucleus.[7][8] In the nucleus, it acts as a transcriptional cofactor for CEBPA, binding to the promoter of the chemokine CCL5 to promote its transcription.[7] This function appears to be independent of its catalytic activity and is crucial for T cell-mediated antitumour immunity.[7][8]



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Caption: Nuclear translocation and transcriptional cofactor function of ADCY7.

Role in Physiology and Disease

ADCY7's widespread expression and central role in signaling implicate it in numerous physiological and pathological processes.

Area	Role of ADCY7	Associated Diseases	Source
Immunology	Regulates innate and adaptive immune responses; modulates cytokine production in macrophages; required for optimal B and T cell function.	Inflammatory Bowel Disease, Endotoxic Shock	[3][10][12]
Neuroscience	Modulates neural mechanisms regulating affect and mood; involved in cellular response to ethanol.	Major Depressive Disorder (MDD), Alcohol Use Disorder (AUD)	[3][9][13]
Oncology	Supports development of acute myeloid leukemia (AML); acts as a tumor suppressor in hepatocellular carcinoma (HCC) by promoting T-cell infiltration.	AML, HCC, Cervical Cancer	[3][7][14]

Experimental Methodologies

The study of ADCY7 function relies on specific biochemical and cell-based assays to measure its enzymatic activity and signaling consequences.

Radioisotopic Adenylyl Cyclase Activity Assay

This is the traditional and most direct method for quantifying adenylyl cyclase activity. It measures the conversion of $[\alpha\text{-}^{32}\text{P}]\text{ATP}$ to $^{32}\text{P}]\text{cAMP}$.

Protocol Outline:

- **Reaction Setup:** Cell membranes or purified ADCY7 are incubated in an assay buffer containing $[\alpha\text{-}^{32}\text{P}]\text{ATP}$, MgCl_2 , and any activators (e.g., G α s activators like NaF, forskolin) or inhibitors to be tested.
- **Incubation:** The reaction is incubated at 30-37°C for a defined period (e.g., 10-20 minutes) to allow for cAMP production.
- **Reaction Termination:** The reaction is stopped by adding a "stop solution" containing unlabeled ATP and EDTA.
- **Separation:** The product, $^{32}\text{P}]\text{cAMP}$, is separated from the unreacted substrate, $[\alpha\text{-}^{32}\text{P}]\text{ATP}$, using sequential column chromatography over Dowex and alumina columns.[\[15\]](#)[\[16\]](#)
- **Quantification:** The radioactivity of the eluted $^{32}\text{P}]\text{cAMP}$ fraction is measured using a scintillation counter. The specific activity is calculated as pmol of cAMP produced per minute per mg of protein.

Caption: Workflow for a radioisotopic adenylyl cyclase activity assay.

Luminescence-Based cAMP Accumulation Assay (e.g., cAMP-Glo™)

This is a high-throughput, homogeneous assay format for measuring cAMP levels in intact cells, reflecting ADCY7 activity in a physiological context.

Protocol Outline:

- **Cell Plating:** Cells expressing ADCY7 are plated in a white, opaque-walled microplate.
- **Stimulation:** Cells are treated with agonists or antagonists of GPCRs known to couple to ADCY7 and incubated to allow for cAMP accumulation.

- **Cell Lysis & ATP Depletion:** A lysis buffer is added, followed by a reagent that depletes any remaining ATP.
- **cAMP Detection:** A cAMP detection solution is added. This solution contains a kinase that uses the generated cAMP to produce ATP.
- **Luminescence Reading:** A kinase-glo reagent is added, which contains luciferase and luciferin. The newly generated ATP is used by luciferase to produce light.
- **Data Analysis:** The luminescent signal, which is directly proportional to the cAMP concentration, is measured using a luminometer. A standard curve is used to quantify cAMP levels.[17]

Caption: Workflow for a luminescence-based cAMP accumulation assay.

Conclusion

ADCY7 is a multifaceted signaling protein with a canonical role as a cAMP-producing enzyme and emerging non-canonical functions in transcriptional regulation. Its intricate regulation by multiple G protein pathways places it at the center of cellular signal integration. Given its involvement in immunology, neuroscience, and oncology, ADCY7 represents a promising target for the development of novel therapeutics. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to further elucidate the complex biology of ADCY7 and explore its therapeutic potential.

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